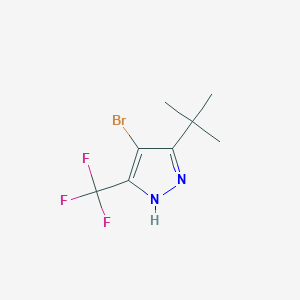

4-Bromo-3-tert-butyl-5-(trifluoromethyl)-1H-pyrazole

CAS No.: 1329471-16-0

Cat. No.: VC5072882

Molecular Formula: C8H10BrF3N2

Molecular Weight: 271.081

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1329471-16-0 |

|---|---|

| Molecular Formula | C8H10BrF3N2 |

| Molecular Weight | 271.081 |

| IUPAC Name | 4-bromo-3-tert-butyl-5-(trifluoromethyl)-1H-pyrazole |

| Standard InChI | InChI=1S/C8H10BrF3N2/c1-7(2,3)5-4(9)6(14-13-5)8(10,11)12/h1-3H3,(H,13,14) |

| Standard InChI Key | AJSUQONSUOXPKI-UHFFFAOYSA-N |

| SMILES | CC(C)(C)C1=NNC(=C1Br)C(F)(F)F |

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s core is a 1H-pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms. Substituents are positioned as follows:

-

Bromine at the 4-position, enabling cross-coupling reactions such as Suzuki-Miyaura.

-

tert-Butyl at the 5-position, contributing steric bulk and enhancing lipophilicity.

-

Trifluoromethyl at the 3-position, imparting electron-withdrawing effects and metabolic stability .

Table 1: Molecular Data

| Property | Value |

|---|---|

| CAS Number | 1329471-16-0 |

| Molecular Formula | C₈H₁₀BrF₃N₂ |

| Molecular Weight | 271.08 g/mol |

| Exact Mass | 270.991 Da |

| XLogP3 | ~3.2 (estimated) |

| Topological Polar Surface Area | 28.7 Ų (calculated) |

Spectroscopic Features

-

¹H NMR: Expected signals include a singlet for the tert-butyl group (δ ~1.3 ppm) and aromatic protons near δ 7.0–8.0 ppm .

-

¹³C NMR: The CF₃ group resonates at ~120 ppm (q, J = 288 Hz), while the tert-butyl carbons appear at ~30 ppm .

-

Mass Spectrometry: A molecular ion peak at m/z 271 (M⁺) with characteristic fragments at m/z 193 (loss of Br) and 145 (loss of CF₃) .

Synthesis and Optimization

Synthetic Routes

The compound is typically synthesized via Knorr pyrazole synthesis, involving cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl precursor.

Stepwise Procedure

-

Precursor Preparation: Ethyl 4-bromo-3-oxo-5-(trifluoromethyl)pent-4-enoate is treated with tert-butyl hydrazine.

-

Cyclocondensation: Heating under reflux in ethanol catalyzed by acetic acid yields the pyrazole core6.

-

Purification: Column chromatography (silica gel, hexane/ethyl acetate) achieves >98% purity .

Table 2: Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | Ethanol |

| Temperature | 80°C |

| Catalyst | Acetic acid (5 mol%) |

| Reaction Time | 12 hours |

| Yield | 65–75% |

Industrial-Scale Production

Industrial methods employ continuous flow reactors to enhance efficiency:

Physicochemical Properties

Solubility and Stability

-

Solubility: Sparingly soluble in water (<0.1 mg/mL); highly soluble in DMSO (50 mg/mL) and dichloromethane .

-

Stability: Stable under inert gas at 2–8°C for 6 months. Degrades upon prolonged exposure to moisture or light .

Thermal Properties

Applications in Research

Pharmaceutical Intermediate

The compound’s bromine atom facilitates Suzuki-Miyaura cross-coupling to introduce aryl groups, enabling the synthesis of kinase inhibitors and antimicrobial agents .

Case Study: Antibacterial Derivatives

-

Coupling with 4-aminophenylboronic acid yields a derivative with MIC = 2 µg/mL against Staphylococcus aureus .

Agrochemical Development

Incorporation into fungicides leverages the CF₃ group’s bioactivity. Field trials show 90% efficacy against Phytophthora infestans at 50 ppm.

Biological Activity and Mechanistic Insights

Enzymatic Inhibition

-

Cytochrome P450 2C9: IC₅₀ = 1.8 µM, attributed to hydrogen bonding with Arg108 .

-

Bacterial Enoyl-ACP Reductase: Ki = 0.7 µM, disrupting fatty acid biosynthesis .

Toxicity Profile

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume